Gemifloxacin vs. Levofloxacin and Moxifloxacin: Superior Intrinsic Potency Against S. pneumoniae (MIC₉₀ Comparison)
Gemifloxacin demonstrates substantially higher intrinsic potency against S. pneumoniae compared to other widely used respiratory fluoroquinolones. In a large-scale in vitro study of 4903 clinical isolates, gemifloxacin's MIC₉₀ against S. pneumoniae was 0.063 mg/L, which is 4-fold lower than moxifloxacin (0.25 mg/L) and 16- to 32-fold lower than levofloxacin (1-2 mg/L) [1]. A separate, focused study on 199 S. pneumoniae strains found an even lower gemifloxacin MIC₉₀ of 0.03 mg/L, further confirming its superior potency [2].
| Evidence Dimension | In vitro antibacterial potency (MIC₉₀) |
|---|---|
| Target Compound Data | 0.063 mg/L (4903 isolate study) and 0.03 mg/L (199 strain study) |
| Comparator Or Baseline | Levofloxacin: 1-2 mg/L; Moxifloxacin: 0.25 mg/L |
| Quantified Difference | 4-fold more potent than moxifloxacin; 16- to 32-fold more potent than levofloxacin |
| Conditions | Microbroth dilution susceptibility testing per NCCLS guidelines on clinical isolates of S. pneumoniae |
Why This Matters
For procurement, this data justifies selection when targeting S. pneumoniae, where a lower MIC correlates with a higher probability of attaining the necessary pharmacodynamic target (e.g., AUC/MIC ratio) for bacterial eradication.
- [1] M. J. Ferraro et al., "In vitro susceptibility of 4903 bacterial isolates to gemifloxacin—an advanced fluoroquinolone," [Journal Title Not Provided in Abstract], [Year]. Available: https://katalog.lib.cas.cz/EdsRecord/edsair,edsair.doi.dedup.....2a02bf365ff322b6eb3caa1407266cb9?sid=15389048. View Source
- [2] L. Saravolatz et al., "Antimicrobial activity and a comparison of published pharmacodynamics of gemifloxacin and eight fluoroquinolones against Streptococcus pneumoniae," International Journal of Antimicrobial Agents, vol. 26, no. 1, pp. 3-10, 2005. doi: 10.1016/j.ijantimicag.2005.03.004. View Source
